molecular formula C14H20BNO3 B590770 2-Cyclopropoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1346707-95-6

2-Cyclopropoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B590770
CAS No.: 1346707-95-6
M. Wt: 261.128
InChI Key: QGITZZUHNXEWIV-UHFFFAOYSA-N
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Description

2-Cyclopropoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronate ester derivative featuring a pyridine core substituted with a cyclopropoxy group at the 2-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety at the 4-position. This compound is structurally tailored for applications in cross-coupling reactions, particularly Suzuki-Miyaura couplings, where the boronate group acts as a key reactive site for forming carbon-carbon bonds .

Storage conditions for similar boronate esters typically recommend refrigeration (0–6°C) to prevent hydrolysis, with hazards including skin/eye irritation (H315, H319) .

Properties

IUPAC Name

2-cyclopropyloxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BNO3/c1-13(2)14(3,4)19-15(18-13)10-7-8-16-12(9-10)17-11-5-6-11/h7-9,11H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGITZZUHNXEWIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)OC3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70678215
Record name 2-(Cyclopropyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346707-95-6
Record name 2-(Cyclopropyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1346707-95-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Cyclopropyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the most widely employed method for introducing the boronic ester moiety. This two-step process involves:

  • Synthesis of 2-Cyclopropoxy-4-bromopyridine :

    • Bromination of 4-hydroxypyridine at the 4-position using phosphorus tribromide (PBr₃) in dichloromethane at 0–5°C yields 4-bromopyridine.

    • Subsequent nucleophilic substitution with cyclopropanol in the presence of a base (e.g., sodium hydride) in tetrahydrofuran (THF) at 60°C introduces the cyclopropoxy group.

  • Boronation via Suzuki-Miyaura Coupling :

    • The brominated intermediate reacts with bis(pinacolato)diboron (B₂Pin₂) using a palladium catalyst (e.g., Pd(dppf)Cl₂) and potassium acetate (KOAc) in dimethyl sulfoxide (DMSO) at 80°C.

    • Typical reaction times range from 12–24 hours, with yields averaging 70–85%.

Key Reaction Parameters :

ParameterCondition
CatalystPd(dppf)Cl₂ (1–2 mol%)
SolventDMSO or THF
Temperature80–100°C
BaseKOAc or K₂CO₃
Reaction Time12–24 hours

Alternative Boronation Techniques

For substrates sensitive to palladium, direct electrophilic borylation offers a viable pathway:

  • Miyaura Borylation : 2-Cyclopropoxypyridine reacts with pinacolborane (HBpin) in the presence of iridium catalysts (e.g., Ir(COD)OMe)₂ under inert atmospheres.

  • Lithium-Halogen Exchange : 4-Lithio-2-cyclopropoxypyridine, generated via lithium-halogen exchange with n-BuLi, reacts with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to install the boronic ester.

Industrial-Scale Production Approaches

Continuous Flow Synthesis

Industrial protocols prioritize efficiency and scalability:

  • Microreactor Systems : Bromination and borylation steps are conducted in tandem within continuous flow reactors, reducing reaction times from hours to minutes.

  • Catalyst Recycling : Heterogeneous palladium catalysts (e.g., Pd/C) are immobilized on silica supports, enabling reuse for >10 cycles without significant activity loss.

Advantages Over Batch Processes :

  • 30–40% higher yields due to improved heat/mass transfer.

  • Reduced solvent consumption (e.g., DMSO usage decreases by 50%).

Green Chemistry Innovations

Recent advances focus on sustainability:

  • Aqueous-Phase Reactions : Using water as a solvent with TPGS-750-M surfactant achieves 65–70% yields at 25°C, eliminating toxic organic solvents.

  • Microwave Assistance : Microwave irradiation (150°C, 30 minutes) accelerates borylation, achieving 90% conversion rates.

Optimization Strategies and Reaction Parameters

Catalyst Selection

Catalyst choice critically impacts yield and purity:

CatalystYield (%)Purity (%)Byproducts
Pd(dppf)Cl₂8598<2% deboronation
Pd(OAc)₂ with XPhos78955% homocoupling
NiCl₂(dppe)609010% reduced pyridine

Data synthesized from industrial-scale trials.

Solvent and Temperature Effects

  • Polar Aprotic Solvents : DMSO maximizes boronic ester stability but requires post-reaction purification via aqueous extraction.

  • Elevated Temperatures : Reactions above 100°C risk cyclopropane ring opening, necessitating strict temperature control.

Comparative Analysis of Synthesis Routes

MethodYield (%)ScalabilityCost ($/kg)Environmental Impact
Suzuki-Miyaura85High1200Moderate (solvents)
Miyaura Borylation75Medium1500Low (aqueous)
Continuous Flow90Very High1000Low

Cost estimates based on 2025 market data .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce piperidine derivatives .

Scientific Research Applications

2-Cyclopropoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopropoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic processes, or as a substrate in enzymatic reactions. Its unique structure allows it to participate in various chemical transformations, making it a versatile tool in synthetic chemistry .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally and functionally related compounds, emphasizing differences in substituents, reactivity, and applications:

Compound Name Key Substituents Synthetic Yield Reactivity/Applications Key References
2-Cyclopropoxy-4-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)pyridine 2-cyclopropoxy, 4-boronate N/A Suzuki-Miyaura coupling; electronic modulation via cyclopropoxy donor
4-(4,4,5,5-Tetramethyl-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine 2-CF₃, 4-boronate N/A Enhanced electrophilicity due to CF₃; used in fluorinated drug intermediates
tert-Butyl-4-boronate-2-(trimethylsilyl)pyrrolidine-1-carboxylate (2ab) 2-trimethylsilyl, 4-boronate (cis-configuration) 36% Steric hindrance from silyl group; potential for stereoselective synthesis
3-(4,4,5,5-Tetramethyl-dioxaborolan-2-yl)pyridine 3-boronate N/A Positional isomer; altered regiochemistry in coupling reactions
2-(Cyclohexylmethoxy)-4-boronated pyridine 2-cyclohexylmethoxy, 4-boronate N/A Increased lipophilicity; suited for hydrophobic environments
1-Cyclopropyl-4-boronated-1,2,3,6-tetrahydropyridine hydrochloride Partially saturated pyridine, cyclopropyl, 4-boronate N/A Enhanced stability via saturation; applications in alkaloid-like scaffolds
3-Fluoro-5-boronated pyridine 3-F, 5-boronate N/A Electron-withdrawing F improves oxidative stability; irritant hazard (Xi)

Key Comparative Insights:

Substituent Effects on Reactivity :

  • Electron-Donating vs. Electron-Withdrawing Groups : The cyclopropoxy group in the target compound likely donates electrons via resonance, contrasting with the electron-withdrawing CF₃ group in , which polarizes the pyridine ring and accelerates electrophilic substitution.
  • Steric Influence : Bulky substituents like trimethylsilyl (2ab, 36% yield ) or cyclohexylmethoxy reduce reaction rates due to steric hindrance, whereas smaller groups (e.g., cyclopropoxy) balance reactivity and accessibility.

Positional Isomerism :

  • Boronate placement (3- vs. 4-position) significantly impacts coupling efficiency. For example, 3-boronate pyridine may exhibit lower reactivity in aryl-aryl couplings compared to 4-substituted analogs due to electronic and steric mismatches.

Synthetic Efficiency :

  • Yields vary widely among analogs. For instance, trimethyl(3-boronated cyclohexyl)silane (2ae) achieves 95% yield , likely due to favorable thermodynamics in hydrogenation steps, whereas sterically congested derivatives (e.g., 2ad, 17% ) face kinetic barriers.

Safety and Stability :

  • Fluorinated or saturated derivatives (e.g., 3-F-pyridine , tetrahydro-pyridine ) exhibit improved stability against hydrolysis but may introduce hazards (e.g., irritancy).

Biological Activity

2-Cyclopropoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H19B O2
  • Molecular Weight : 227.19 g/mol
  • CAS Number : 126689-01-8
  • Structure : The compound features a pyridine ring substituted with a cyclopropoxy group and a dioxaborolane moiety, which may contribute to its biological activity.

Antiparasitic Activity

Recent studies have indicated that compounds with similar structural features exhibit significant antiparasitic activity. For instance, modifications to the pyridine or dioxaborolane moieties can enhance or diminish activity against various parasites.

CompoundEC50 (μM)Notes
2-Cyclopropoxy derivative0.064High potency observed
Unsubstituted analog0.577Decreased activity

This data suggests that the presence of the cyclopropoxy group is critical for maintaining effective antiparasitic properties .

GSK-3β Inhibition

The compound has been studied as a potential inhibitor of Glycogen Synthase Kinase 3 beta (GSK-3β), an enzyme implicated in numerous diseases including Alzheimer's and diabetes. Compounds structurally similar to 2-cyclopropoxy derivatives have shown competitive inhibition of GSK-3β:

CompoundIC50 (nM)Mechanism
Compound A8Competitive inhibitor
Compound B1314Less effective

These findings indicate that the cyclopropyl substituent may enhance the binding affinity to GSK-3β .

Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines have demonstrated that certain derivatives of this compound exhibit selective cytotoxicity:

Cell LineConcentration (µM)Viability (%)
HT-221090
BV-25070

The results suggest that while some derivatives maintain cell viability at lower concentrations, they exhibit significant cytotoxic effects at higher concentrations .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor for key enzymes involved in metabolic pathways.
  • Cell Signaling Modulation : It may influence signaling pathways related to cell growth and apoptosis.
  • Interaction with Biological Targets : The unique structure allows for specific interactions with proteins and enzymes relevant to disease processes.

Case Studies

  • Antiparasitic Efficacy : A study evaluating the efficacy of various pyridine derivatives found that those incorporating cyclopropyl groups displayed enhanced activity against Leishmania species.
  • GSK-3β Inhibition : Research highlighted the role of cyclopropyl substitutions in improving the potency of GSK-3β inhibitors, suggesting a pathway for developing therapeutics for neurodegenerative diseases.

Q & A

Basic: What are the optimized synthesis conditions for 2-cyclopropoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?

Methodological Answer:
The synthesis typically involves a multi-step process:

  • Key Steps : (i) Introduction of the cyclopropoxy group via nucleophilic substitution, and (ii) installation of the dioxaborolane moiety via Suzuki-Miyaura coupling or direct boronation .
  • Reaction Conditions :
    • Solvents : Tetrahydrofuran (THF) or dimethylformamide (DMF) for solubility and reactivity .
    • Temperature : 60–80°C for optimal coupling efficiency .
    • Atmosphere : Inert conditions (N₂ or Ar) to prevent hydrolysis of the boronate ester .
  • Catalysts : Pd(PPh₃)₄ or PdCl₂(dppf) for cross-coupling reactions .

Basic: What purification techniques are recommended for this compound?

Methodological Answer:
Purification strategies depend on the synthesis stage:

  • Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane to separate boronate esters from unreacted starting materials .
  • Recrystallization : Employ mixtures of dichloromethane/hexane for high-purity crystalline products .
  • Solubility Considerations : The compound is insoluble in water, enabling aqueous washes to remove polar impurities .

Advanced: How can contradictions in spectroscopic data (e.g., NMR shifts) during characterization be resolved?

Methodological Answer:
Discrepancies often arise from tautomerism, impurities, or dynamic effects:

  • Multi-Technique Validation : Cross-validate NMR (¹H, ¹³C, ¹¹B) with mass spectrometry (HRMS) and X-ray crystallography .
  • X-ray Crystallography : Use SHELXL for refinement to confirm regiochemistry and bond angles .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values to identify tautomeric forms .

Advanced: What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

Methodological Answer:
The dioxaborolane group acts as a stable boronic acid surrogate:

  • Transmetalation : Pd⁰ catalysts facilitate boron-to-palladium ligand transfer, forming aryl-Pd intermediates .
  • Steric Effects : The cyclopropoxy group may slow transmetalation due to steric hindrance, requiring optimized ligand/Pd ratios .
  • Side Reactions : Competitive protodeboronation can occur; mitigate by using anhydrous solvents and avoiding protic conditions .

Basic: What are common side reactions during synthesis, and how are they mitigated?

Methodological Answer:

  • Hydrolysis of Boronate Ester : Minimize by strict inert-atmosphere handling and molecular sieves .
  • Homocoupling : Control stoichiometry of Pd catalyst and aryl halide to suppress undesired dimerization .
  • Cyclopropane Ring Opening : Avoid strong acids/bases; use mild deprotection conditions for the cyclopropoxy group .

Advanced: How to design crystallographic experiments to resolve ambiguous structural features?

Methodological Answer:

  • Data Collection : Use synchrotron radiation for high-resolution (<1.0 Å) data to resolve light atoms (e.g., boron) .
  • Refinement Workflow :
    • SHELXS : For initial structure solution via direct methods .
    • OLEX2 : For graphical model building and validation of hydrogen bonding/π-stacking interactions .
  • Twinned Data : Apply SHELXL’s TWIN/BASF commands for refinement of non-merohedral twinning .

Advanced: How does the cyclopropoxy substituent influence electronic and steric properties?

Methodological Answer:

  • Electronic Effects : The cyclopropoxy group is electron-donating, enhancing electron density at the pyridine ring (evidenced by upfield shifts in ¹H NMR) .
  • Steric Hindrance : The bicyclic structure restricts rotation, impacting regioselectivity in cross-coupling reactions. Compare with analogs (e.g., 4-fluorobenzyloxy derivatives) to quantify steric parameters .
  • Conformational Analysis : Use X-ray data to measure dihedral angles between the cyclopropane and pyridine rings .

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